molecular formula C16H19N3O6S2 B3535943 N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

Cat. No.: B3535943
M. Wt: 413.5 g/mol
InChI Key: UCDVVSCJPRNUIV-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a sulfonamide compound characterized by its complex structure, which includes both nitrophenyl and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-diethyl-4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can further optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual sulfonamide groups and nitrophenyl moiety make it a versatile compound for various applications .

Properties

IUPAC Name

N,N-diethyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-3-18(4-2)27(24,25)16-9-5-13(6-10-16)17-26(22,23)15-11-7-14(8-12-15)19(20)21/h5-12,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVVSCJPRNUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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